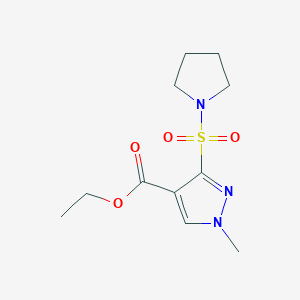

1-甲基-N-((1-(噻吩-3-基)环戊基)甲基)-1H-咪唑-4-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

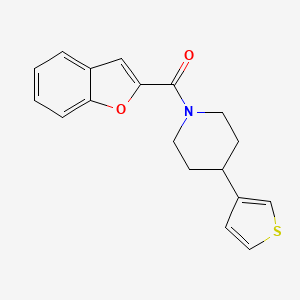

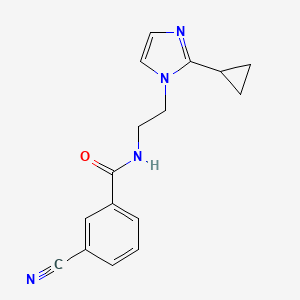

The compound 1-methyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)-1H-imidazole-4-sulfonamide is a derivative of imidazole, a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their diverse biological activities and applications in medicinal chemistry. The specific structure of this compound suggests potential interactions with various biological targets due to the presence of the imidazole ring, a sulfonamide group, and a thiophene moiety.

Synthesis Analysis

While the provided papers do not directly describe the synthesis of 1-methyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)-1H-imidazole-4-sulfonamide, they do offer insights into the synthesis of related compounds. For instance, the synthesis of N-substituted imidazolylbenzamides and benzene-sulfonamides is detailed, indicating that the imidazole moiety can be functionalized to produce compounds with significant biological activity . Similarly, the preparation of Brønsted acidic ionic liquids derived from imidazole suggests that the imidazole ring can be modified to introduce sulfonic acid groups, which could be relevant for the synthesis of sulfonamide derivatives .

Molecular Structure Analysis

The molecular structure of imidazole derivatives is crucial for their biological activity. The imidazole ring provides a platform for further substitution, allowing for the introduction of various functional groups that can modulate the compound's properties. The presence of a sulfonamide group is particularly noteworthy, as sulfonamides are known to interact with enzymes and receptors, often acting as inhibitors or antagonists . The thiophene ring is another common structural motif in drug design, known for its ability to engage in π-π stacking interactions and hydrogen bonding, which can enhance binding affinity to biological targets.

Chemical Reactions Analysis

Imidazole derivatives can undergo a variety of chemical reactions, including conjugation with glutathione, as demonstrated by the non-enzymatic reaction of a nitroso-imidazole compound with glutathione to form N-hydroxy-sulfonamide adducts . This type of reaction is indicative of the potential detoxification pathways that imidazole derivatives might undergo in biological systems. Additionally, the use of imidazole-based ionic liquids for the thiocyanation and nitration of aromatic compounds suggests that the imidazole ring can be a reactive site for electrophilic substitution reactions, which could be relevant for the chemical modification of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The imidazole ring contributes to the basicity of the compound, while the sulfonamide group can introduce acidic properties. The balance between these acidic and basic sites can affect the solubility, stability, and reactivity of the compound. The thiophene ring can contribute to the lipophilicity of the molecule, potentially affecting its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion .

科学研究应用

磺酰胺类药物概述

磺酰胺类药物,包括1-甲基-N-((1-(噻吩-3-基)环戊基)甲基)-1H-咪唑-4-磺酰胺等化合物,因其多样化的生物活性而被广泛研究。这些化合物是一类重要的合成抑菌抗生素,自1941年青霉素问世之前就被用于治疗细菌感染和其他微生物引起的疾病。它们的应用已超越抗菌活性,在癌症治疗、青光眼、炎症甚至头屑管理等领域显示出前景 (Gulcin & Taslimi, 2018)。

抗癌应用

近期的专利和科学研究表明,磺酰胺类药物由于其结构多样性和与各种生物靶标相互作用的能力,具有抗癌特性。它们已被研究作为针对各种类型癌症的潜在治疗剂,为肿瘤学研究提供了新的途径 (Azevedo-Barbosa et al., 2020)。

环境影响和去除技术

磺酰胺类药物在环境中,特别是水体中的存在引起了人们的担忧,因为它们具有持久性和诱导抗菌剂耐药性的潜力。研究集中于开发更清洁、更有效的技术从水中去除这些化合物,强调了可持续方法来减轻其影响的重要性 (Prasannamedha & Kumar, 2020)。

在治疗浅表真菌病中的作用

磺酰胺类化合物也因其在治疗浅表真菌病(如皮肤癣菌、酵母菌和霉菌引起的感染)中的有效性而得到认可。它们广泛的活性范围和安全性使其适用于各种局部制剂,为传统的抗真菌治疗提供了替代方案 (Lackner & Clissold, 1989)。

属性

IUPAC Name |

1-methyl-N-[(1-thiophen-3-ylcyclopentyl)methyl]imidazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2S2/c1-17-8-13(15-11-17)21(18,19)16-10-14(5-2-3-6-14)12-4-7-20-9-12/h4,7-9,11,16H,2-3,5-6,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDVWXMVIRSBUSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NCC2(CCCC2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4,7,9-Tetramethyl-1-octyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2515672.png)

![Benzyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2515676.png)

![Propyl 4-[7-(2-methylpropanoyloxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2515677.png)

![5-((4-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2515678.png)

![2-Hydroxy-5-({[(3-methylthiophen-2-yl)methyl]carbamoyl}amino)benzoic acid](/img/structure/B2515683.png)